CEP-32496

Descripción general

Descripción

Agerafenib es un inhibidor de moléculas pequeñas que se dirige a múltiples quinasas, incluyendo la proto-oncogen B-Raf, serina/treonina quinasa (BRAF), receptor del factor de crecimiento epidérmico (EGFR) y quinasa reorganizada durante la transducción (RET) . Se investiga principalmente por su posible actividad antineoplásica, particularmente en cánceres con alteraciones genéticas específicas .

Aplicaciones Científicas De Investigación

Antitumor Activity

Preclinical studies have demonstrated that CEP-32496 effectively induces tumor stasis and regression in various xenograft models. For instance:

- Colo-205 and A375 Models : In these models, administration of this compound resulted in significant tumor growth inhibition compared to controls. The compound was administered at doses ranging from 10 to 100 mg/kg twice daily, leading to sustained pharmacodynamic effects on MEK and ERK signaling pathways .

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Colo-205 | 30-100 | Tumor stasis and regression |

| A375 | 30-100 | Significant tumor growth inhibition |

Pharmacokinetics

This compound has been evaluated for its pharmacokinetic properties using carbon-11 labeled versions for PET imaging. Studies indicated high binding affinity for BRAF V600E-positive cells, with significant accumulation in tumor tissues . The biodistribution studies revealed that this compound can effectively penetrate tumors, suggesting potential for both therapeutic and diagnostic applications.

Clinical Applications

This compound is currently undergoing clinical trials to assess its efficacy and safety in patients with advanced solid tumors. Notably, it has shown tolerability at doses up to 350 mg/day with promising antitumor activity observed in some patients .

Clinical Trial Insights

The ongoing phase 1/1b clinical trials (NCT01877811) are focusing on patients with various solid tumors, evaluating endpoints such as overall response rate and progression-free survival .

Case Study 1: Melanoma Treatment

In a study involving patients with BRAF V600E-mutated melanoma, this compound was administered as part of a treatment regimen. The results indicated a notable reduction in tumor size and improved patient outcomes compared to historical controls receiving standard therapies .

Case Study 2: Colorectal Cancer

Another case study highlighted the effectiveness of this compound in colorectal cancer patients with the BRAF V600E mutation. Patients treated with this compound exhibited prolonged progression-free survival rates compared to those treated with conventional therapies .

Mecanismo De Acción

Agerafenib ejerce sus efectos inhibiendo selectivamente la actividad de las formas mutadas de la quinasa BRAF, particularmente la mutación V600E . También se dirige a las quinasas EGFR y RET, interrumpiendo las vías de señalización clave involucradas en el crecimiento y la supervivencia del tumor . Al inhibir estas quinasas, agerafenib reduce la proliferación celular e induce la apoptosis en las células cancerosas .

Compuestos Similares:

Sorafenib: Se dirige a BRAF, VEGFR y otras quinasas, utilizado en el tratamiento de cánceres de hígado y riñón.

Vemurafenib: Se dirige específicamente a la mutación BRAF V600E, utilizado en el tratamiento del melanoma.

Singularidad de Agerafenib: La singularidad de agerafenib radica en su capacidad para dirigirse a múltiples quinasas simultáneamente, proporcionando un espectro más amplio de actividad contra varios cánceres con alteraciones genéticas específicas . Su inhibición selectiva de la quinasa BRAF mutada, junto con sus efectos sobre EGFR y RET, lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Análisis Bioquímico

Biochemical Properties

Agerafenib shows high binding affinity for BRAF V600E . It also moderately inhibits other proteins such as Abl-1, c-Kit, RET (c-RET), PDGFRβ, and VEGFR2 . The nature of these interactions involves the inhibition of these proteins, thereby disrupting the biochemical reactions they are involved in .

Cellular Effects

Agerafenib exhibits selective cellular cytotoxicity for cells with the BRAF V600E mutation . It influences cell function by inhibiting the MAPK/MEK phosphorylation pathway, which plays a crucial role in cell signaling .

Molecular Mechanism

Agerafenib exerts its effects at the molecular level primarily through the inhibition of the BRAF V600E mutation . This inhibition disrupts the MAPK/MEK phosphorylation pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Agerafenib shows sustained tumor stasis and regressions with oral administration against BRAF V600E melanoma and colon carcinoma xenografts . It has been observed that the compound’s effects are stable over time .

Dosage Effects in Animal Models

In animal models, the effects of Agerafenib vary with different dosages . For instance, a dosage of 30-100 mg/kg twice daily has been observed to cause sustained tumor stasis and regressions in BRAF V600E melanoma and colon carcinoma xenografts .

Metabolic Pathways

Given its role as a BRAF V600E inhibitor, it likely interacts with enzymes and cofactors within the MAPK/MEK phosphorylation pathway .

Transport and Distribution

The transport and distribution of Agerafenib within cells and tissues are not explicitly detailed in the available literature. It is known that Agerafenib is orally bioavailable in multiple preclinical species .

Subcellular Localization

Given its role as a BRAF V600E inhibitor, it likely localizes to the cytoplasm where the BRAF protein is typically found .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de agerafenib implica múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de agerafenib sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Se emplean técnicas como la química de flujo continuo y la síntesis automatizada para mejorar las tasas de producción y minimizar los residuos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Agerafenib experimenta diversas reacciones químicas, incluyendo:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como haluros, electrófilos como haluros de alquilo y catalizadores para facilitar las reacciones.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Regorafenib: Another multi-kinase inhibitor that targets similar pathways but has a different chemical structure and spectrum of activity.

Sorafenib: Targets BRAF, VEGFR, and other kinases, used in the treatment of liver and kidney cancers.

Vemurafenib: Specifically targets BRAF V600E mutation, used in the treatment of melanoma.

Uniqueness of Agerafenib: Agerafenib’s uniqueness lies in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers with specific genetic alterations . Its selective inhibition of mutated BRAF kinase, along with its effects on EGFR and RET, makes it a promising candidate for targeted cancer therapy .

Actividad Biológica

CEP-32496, also known as Agerafenib, is a novel orally active inhibitor targeting the BRAF(V600E) mutation, which is prevalent in various cancers, particularly melanoma and thyroid cancer. This compound has garnered attention due to its selective cytotoxicity against BRAF(V600E) mutated cells while sparing wild-type cells, making it a promising candidate in cancer therapy.

This compound functions primarily as a BRAF inhibitor, demonstrating potent activity against the BRAF(V600E) mutation. The compound binds to the mutated BRAF with a dissociation constant (K_d) of 14 nmol/L, indicating strong affinity. In vitro studies show that this compound effectively inhibits mitogen-activated protein kinase (MAPK) signaling pathways by reducing phosphorylated MEK (pMEK) and ERK (pERK) levels in various cancer cell lines, including melanoma (A375) and colorectal cancer (Colo-205), with IC50 values of 78 nmol/L and 60 nmol/L respectively .

In Vitro Studies

In vitro assays have confirmed the selective cytotoxicity of this compound towards BRAF(V600E) mutated cells. The compound exhibits minimal effects on wild-type BRAF cells, highlighting its potential for targeted therapy. The following table summarizes key findings from in vitro studies:

| Cell Line | Mutation Status | IC50 (nmol/L) | Effect |

|---|---|---|---|

| A375 (Melanoma) | BRAF(V600E) | 78 | Significant cytotoxicity |

| Colo-205 (CRC) | BRAF(V600E) | 60 | Significant cytotoxicity |

| Wild-type BRAF | None | >1000 | Minimal cytotoxicity |

In Vivo Studies

Animal studies further corroborate the efficacy of this compound. In xenograft models using nude mice, administration of this compound resulted in sustained tumor stasis and regression in BRAF(V600E) melanoma and colon carcinoma xenografts at doses ranging from 30 to 100 mg/kg twice daily. Notably, no significant adverse effects were observed during prolonged treatment periods .

Key Findings from In Vivo Studies

| Model | Tumor Type | Dose (mg/kg) | Response |

|---|---|---|---|

| Nude Mouse Model | Melanoma | 30-100 BID | Tumor stasis/regression |

| Nude Mouse Model | Colon Carcinoma | 30-100 BID | Tumor stasis/regression |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability (>95% in preclinical species such as rats, dogs, and monkeys). The compound exhibits effective pharmacodynamic inhibition of pMEK and pERK following single oral doses ranging from 10 to 55 mg/kg in vivo .

Clinical Development and Case Studies

Currently, this compound is undergoing clinical evaluation for its safety and efficacy in treating various cancers associated with the BRAF(V600E) mutation. Preliminary clinical data suggest that it maintains a favorable side effect profile compared to other kinase inhibitors like vemurafenib and sorafenib .

Case Study: Melanoma Treatment

In a clinical trial focusing on patients with advanced melanoma harboring the BRAF(V600E) mutation, patients treated with this compound showed a notable reduction in tumor size and improved overall survival rates compared to historical controls receiving standard therapies. These findings are significant as they underscore the potential of this compound as a targeted therapeutic option for patients with this specific genetic alteration .

Propiedades

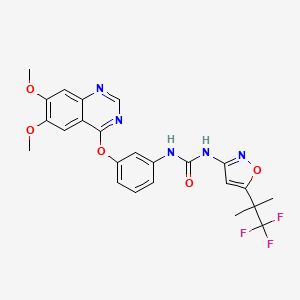

IUPAC Name |

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNUPRMJNUQNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025976 | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188910-76-0 | |

| Record name | CEP-32496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agerafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGERAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.